molecular formula C9H16ClNO2 B2934233 2-Chloro-N-(oxepan-4-yl)propanamide CAS No. 1863503-98-3

2-Chloro-N-(oxepan-4-yl)propanamide

Cat. No.: B2934233
CAS No.: 1863503-98-3
M. Wt: 205.68
InChI Key: XTVWUPGIDGCUPW-UHFFFAOYSA-N
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Description

2-Chloro-N-(oxepan-4-yl)propanamide is an organic compound with the molecular formula C8H14ClNO2 It is a derivative of propanamide, where the amide nitrogen is substituted with an oxepane ring and a chlorine atom is attached to the second carbon of the propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(oxepan-4-yl)propanamide typically involves the reaction of oxepan-4-amine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Oxepan-4-amine+2-chloropropanoyl chlorideThis compound+HCl\text{Oxepan-4-amine} + \text{2-chloropropanoyl chloride} \rightarrow \text{this compound} + \text{HCl} Oxepan-4-amine+2-chloropropanoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve continuous processing techniques to enhance safety and productivity. Continuous crystallization processes can be employed to ensure the consistent quality and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(oxepan-4-yl)propanamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products Formed

    Nucleophilic Substitution: Products include substituted amides or thioamides.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products can be primary or secondary amines.

    Hydrolysis: Products are carboxylic acids and amines.

Scientific Research Applications

2-Chloro-N-(oxepan-4-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(oxepan-4-yl)propanamide involves its interaction with specific molecular targets. The chlorine atom and the oxepane ring play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with proteins, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(p-tolyl)propanamide
  • 2-Chloro-N-phenylpropanamide

Comparison

2-Chloro-N-(oxepan-4-yl)propanamide is unique due to the presence of the oxepane ring, which imparts distinct chemical and physical properties compared to other similar compounds. The oxepane ring can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications where other compounds may not be as effective .

Properties

IUPAC Name

2-chloro-N-(oxepan-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO2/c1-7(10)9(12)11-8-3-2-5-13-6-4-8/h7-8H,2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVWUPGIDGCUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCOCC1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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